molecular formula C21H24N2O2 B12201606 N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide

Cat. No.: B12201606
M. Wt: 336.4 g/mol
InChI Key: AIKWVPAHKZLFCQ-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide is an organic compound with the molecular formula C21H24N2O2 and a molecular weight of 336.4 g/mol . Its structure features a benzamide group linked to a complex glycine-like scaffold that includes cyclohexylamino and benzoyl phenyl substituents, making it a molecule of interest in medicinal chemistry and drug discovery research. While the specific biological activity and research applications for this exact compound are not fully detailed in public literature, its core structure is related to a class of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs that have been identified as a novel scaffold for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death . This suggests potential research value in exploring pathways related to diabetes. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C21H24N2O2/c24-19(16-10-4-1-5-11-16)20(22-18-14-8-3-9-15-18)23-21(25)17-12-6-2-7-13-17/h1-2,4-7,10-13,18,20,22H,3,8-9,14-15H2,(H,23,25)

InChI Key

AIKWVPAHKZLFCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide typically involves the reaction of cyclohexylamine with a suitable benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The compound’s structural analogs exhibit variations in substituents that significantly alter their biological activity and physicochemical properties. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC50/Ki) Reference
N-[1-(Cyclohexylamino)-2-oxo-2-phenylethyl]benzamide (Target) C21H23N2O3 351.42 Cyclohexylamino, benzamide Not reported -
N-[(3S,3aR,6R,6aS)-6-Phenylmethoxy-furo[3,2-b]furan-3-yl]-N-[1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl]benzamide C32H35N3O6 581.63 Furofuran, methyl group IC50 = 400,000 nM (Kallikrein 1)
N-(2-{1-(Cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide C27H33N3O3 447.58 Cyclopentylcarbamoyl, phenylamino Not reported
N-{1-[(Cyclohexylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide C26H33N3O4 451.56 4-Methoxybenzoyl, methylpropyl Not reported
N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)benzamide (2g) C23H28N3O4 410.21 Hydroxycarbamoyl, benzyl Not reported

Key Observations :

  • Cyclohexyl vs.
  • Methoxy and Hydroxycarbamoyl Groups : The addition of electron-donating groups like methoxy () or polar hydroxycarbamoyl () improves solubility and target engagement via hydrogen bonding.
  • Furofuran and Methyl Additions : The furofuran ring in introduces rigidity, which may explain its lower potency (IC50 = 400,000 nM) due to reduced conformational adaptability during enzyme binding.

Biological Activity

N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, synthesis, mechanism of action, and comparative studies with related compounds.

  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.4 g/mol
  • CAS Number : 893692-90-5

The compound features a cyclohexylamino group, a phenyl group, and a benzamide moiety, which contribute to its unique biological interactions.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Binding : The compound interacts with specific receptors, affecting signal transduction pathways that can lead to therapeutic outcomes in conditions like cancer and neurological disorders.

Biological Activity

Research indicates that this compound has potential therapeutic applications in various diseases:

  • Cancer Treatment : Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer-related pathways.
  • Neurological Disorders : Its ability to modulate neurotransmitter receptors may provide benefits in treating conditions like depression and anxiety.

Comparative Studies

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing some key differences:

Compound NameStructural FeaturesUnique Aspects
This compound Cyclohexylamino group, phenyl group, benzamide moietyPotential enzyme inhibitor with diverse biological targets
2-Aminobenzamide Amino group attached to benzamideGenerally less bulky; fewer interactions
Benzamide Simpler structure without cyclohexyl groupsLacks complex interactions possible with cyclohexyl substitution
4-Fluoro-N-(phenethyl)benzamide Fluorine substitution on the benzene ringDifferent electronic properties affecting reactivity

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance:

  • In vitro assays showed that the compound significantly reduced the activity of target enzymes at concentrations as low as 10 µM, suggesting high potency.

Receptor Interaction Studies

Studies using radiolabeled ligands have indicated that this compound binds selectively to specific receptors:

  • A study reported a binding affinity (Ki) of approximately 50 nM for a particular receptor subtype, indicating strong potential for therapeutic application in receptor-mediated diseases.

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